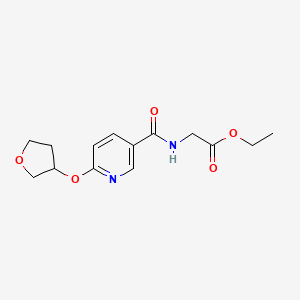

Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate, also known as ETNA, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Industrial Research Applications

“Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate” is a chemical compound with potential applications in various fields, including industrial research. It is particularly useful in the recovery of tetrahydrofuran and ethyl acetate from industrial effluent .

Energy Efficiency

This compound plays a significant role in the development of energy-efficient processes. For instance, it is used in the development of an energy-efficient triple-column extractive distillation process for recovering tetrahydrofuran and ethyl acetate from industrial effluent . The process development involves entrainer design, thermodynamic analysis, process design and optimization, and heat integration .

Process Optimization

The compound is also used in process optimization. The direct and indirect triple-column extractive distillation processes are proposed in the conceptual design step. These two extractive distillation processes are then optimized by employing an improved genetic algorithm .

Heat Integration

Heat integration is performed to further reduce the process energy consumption. The results indicate that the indirect extractive distillation process with heat integration shows the highest performance in terms of the process economics .

Solvent Selection

The compound is used in solvent selection for extractive distillation processes. The computer-aided molecular design method is used to find promising entrainer candidates and the best one is determined via rigorous thermodynamic analysis .

Mechanism of Action

Target of Action

Similar compounds have been known to target the inducible nitric oxide synthase (inos), which plays a crucial role in the production of nitric oxide (no), a signaling molecule involved in various physiological and pathological processes .

Mode of Action

Compounds that target inos typically work by inhibiting the enzyme’s activity, thereby reducing the overproduction of no . This can potentially serve as an anti-inflammatory strategy, as excessive NO production is associated with multiple inflammation-related diseases .

Biochemical Pathways

For instance, NO is known to react with superoxide radicals to produce reactive nitrogen species, which can initiate multiple inflammatory and oxidative stress pathways .

Result of Action

The inhibition of inos and the reduction of no production can potentially alleviate the symptoms of inflammation-related diseases .

properties

IUPAC Name |

ethyl 2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-4-12(15-7-10)21-11-5-6-19-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBUSENHRAROEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B2539896.png)

![Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane](/img/structure/B2539898.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)

![Ethyl 4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539901.png)

![3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2539905.png)

![[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2539907.png)

![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)